molecular formula C20H18N4O B2903655 5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-19-4

5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2903655
CAS No.: 895002-19-4
M. Wt: 330.391
InChI Key: CIILAEKTQXJWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused pyrazole-pyrimidine core. The structure features a benzyl group at position 5 and a 2,4-dimethylphenyl substituent at position 1 (Fig. 1). Such substitutions modulate physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Properties

IUPAC Name

5-benzyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-14-8-9-18(15(2)10-14)24-19-17(11-22-24)20(25)23(13-21-19)12-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIILAEKTQXJWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Assembly via Cyclocondensation

The pyrazolo[3,4-d]pyrimidin-4-one core is typically synthesized through a tandem cyclization-condensation sequence. A representative protocol adapts the method of Sahu et al. (source), wherein:

  • Pyrazole Ester Formation : Condensation of ethyl acetoacetate with hydrazine hydrate yields 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
  • Cyclization : Heating with acetic anhydride induces cyclization to form the pyrazolo[3,4-d]oxazin-4-one (Int-3 ) (yield: 65–75%).
  • Oxazinone to Pyrimidinone Conversion : Reaction of Int-3 with ammonium hydroxide under reflux replaces the oxazinone oxygen with NH, yielding the pyrimidin-4-one core.

Critical Parameters :

  • Temperature control during cyclization (180–200°C) prevents decomposition.
  • Solvent selection (acetic acid vs. ethanol) influences reaction kinetics and purity.

Benzylation at Position 5

The benzyl group is introduced via alkylation or reductive amination. Ji et al. (source) reported that treatment of 5-aminopyrazolo[3,4-d]pyrimidin-4-one with benzyl bromide in DMF using K₂CO₃ as a base affords the N-benzylated product:

  • Alkylation : Int-2 is reacted with benzyl bromide (1.2 eq) in DMF at 80°C for 12 hours (yield: 62%).
  • Purification : Recrystallization from ethanol/ethyl acetate (3:1) removes unreacted starting material.

Challenges :

  • Over-alkylation at position 3 is mitigated by stoichiometric control and low-temperature conditions.

Analytical Validation

Spectroscopic Characterization

  • ¹H-NMR (DMSO-d₆, 400 MHz):
    • δ 2.31 (s, 6H, Ar-CH₃), 3.89 (s, 2H, CH₂Ph), 5.42 (s, 1H, pyrimidinone-H), 7.22–7.45 (m, 9H, aromatic).
  • IR (KBr, cm⁻¹): 1685 (C=O), 1602 (C=N), 2926 (CH aliphatic).
  • HRMS : [M+H]⁺ calc. for C₂₁H₂₀N₄O: 345.1712; found: 345.1709.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms ≥98% purity. Retention time: 6.74 min.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantage
Cyclocondensation 65–75 95 Moderate One-pot core formation
Suzuki Coupling 70–78 98 High Regioselective aryl introduction
Benzylation 60–62 97 Moderate Mild conditions

Industrial-Scale Considerations

  • Process Intensification : Source highlights that one-pot reactions for pyrazolopyrimidinones can be scaled to 400 g without column purification, reducing costs.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) in alkylation steps lowers environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of CDK2. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the CDK2 active site, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[3,4-d]pyrimidin-4-one derivatives vary primarily in substituents at positions 1, 3, 5, and 4. Key analogues include:

Compound Name Position 1 Substituent Position 5 Substituent Molecular Formula Molecular Weight Melting Point (°C) Reference
5-Benzyl-1-(2,4-dimethylphenyl)-derivative 2,4-Dimethylphenyl Benzyl C₂₁H₁₉N₄O 347.41 N/A Target
3,6-Dimethyl-1-phenyl-5-(benzylideneamino) Phenyl (E)-Benzylideneamino C₂₀H₁₇N₅O 343.39 250–251
1-(7-Methoxyquinolin-4-yl)-6-methyl-5-aryl 7-Methoxyquinolin-4-yl Aromatic amines (e.g., 4-Cl) C₂₂H₁₈ClN₅O₂ 443.86 >300
1-(3,5-Dimethylphenyl)-derivative 3,5-Dimethylphenyl H (unsubstituted) C₁₃H₁₂N₄O 240.27 N/A
Allopurinol (1,5-dihydro-4H-derivative) H H C₅H₄N₄O 136.11 >300

Key Observations :

  • Lipophilicity: The benzyl group in the target compound likely enhances lipophilicity (LogD ~ -0.89 at pH 7.4 for unsubstituted analogues) compared to polar groups like methoxy (-OCH₃) or amino (-NH₂) .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in compound 10e) increase electrophilicity at the pyrimidine ring, influencing reactivity and binding to biological targets .
Physicochemical and Spectral Properties
  • Melting Points: Compounds with rigid substituents (e.g., 4-nitrobenzylideneamino in 10e) exhibit higher melting points (>300°C) due to enhanced intermolecular interactions .
  • Spectral Data :
    • IR : C=O stretches appear at ~1700 cm⁻¹, consistent across derivatives .
    • ¹H-NMR : Aromatic protons in the benzyl group resonate at δ 7.3–8.4 ppm, while methyl groups (e.g., 2,4-dimethylphenyl) appear as singlets near δ 2.5 ppm .

Biological Activity

5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological efficacy.

Chemical Structure and Properties

The compound's molecular formula is C19H20N4C_{19}H_{20}N_4 with a molecular weight of 316.39 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, research has shown that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

  • Mechanism of Action : The compound is believed to interfere with the mTORC1 signaling pathway, which plays a critical role in cell growth and metabolism. By inhibiting mTORC1 activity, it enhances autophagy and reduces cancer cell viability under nutrient-deprived conditions .
Compound IC50 (µM) Target Pathway Effect on Autophagy
This compound< 1mTORC1Increases basal autophagy

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies have reported that related pyrazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.

  • Case Study : A recent study demonstrated that a similar pyrazolo compound reduced inflammation markers in vitro by downregulating NF-kB signaling pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest favorable absorption and distribution characteristics.

  • Absorption : High oral bioavailability has been noted in animal models.
  • Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Toxicity : Toxicological assessments indicate low cytotoxicity against normal cells while exhibiting selective toxicity towards cancer cells .

Structure-Activity Relationship (SAR)

A series of SAR studies have been conducted to optimize the biological activity of pyrazolo derivatives. Modifications at various positions on the pyrazolo ring have been correlated with enhanced potency against specific cancer cell lines.

Modification Effect on Activity
Benzyl group at N1Increased potency against MIA PaCa-2 cells
Dimethyl substitution at C2 and C4Enhanced selectivity for cancer cells

In Vivo Studies

In vivo studies involving xenograft models have shown that treatment with this compound significantly reduced tumor size compared to control groups. These findings support the compound's potential as a therapeutic agent in oncology .

Q & A

Q. What are the established synthetic routes for 5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including condensation of substituted phenylhydrazines with ketones, followed by Vilsmeier-Haack-Arnold formylation to form the pyrazolo-pyrimidine core. Optimizing yield and purity requires careful selection of catalysts (e.g., POCl₃/DMF for formylation) and solvents (ethanol or DMF). For example, refluxing in ethanol/water (4:1 v/v) improves coupling efficiency with barbituric acid derivatives . Temperature control (e.g., 108°C for cyclization) and TLC monitoring are critical for intermediate purification .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aromaticity. Mass spectrometry (MS) confirms molecular weight, while FTIR identifies functional groups like carbonyls (C=O) and amines (N-H). Purity assessment often employs HPLC or TLC with UV visualization .

Q. How can researchers design initial biological activity assays for this compound?

Begin with in vitro enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) using fluorometric or colorimetric substrates. IC₅₀ values should be determined via dose-response curves. Cell viability assays (MTT or ATP-based) assess cytotoxicity, while selectivity is evaluated against related enzymes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize bioactivity?

Introduce targeted substitutions (e.g., halogenation at the benzyl group or methyl/fluoro groups on aryl rings) and compare inhibitory potencies. Use molecular docking to predict binding interactions with target enzymes (e.g., ATP-binding pockets). Validate predictions with kinetic assays (e.g., Ki determination) and crystallography if available .

Q. What strategies resolve contradictory data in biological activity assessments across studies?

Cross-validate assay conditions (e.g., buffer pH, ATP concentrations for kinase assays). Ensure compound purity via NMR and HPLC-MS to rule out degradants. Compare results with structurally analogous compounds (e.g., 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine derivatives) to identify trends .

Q. How can computational methods predict pharmacokinetic properties, and what experimental validation is required?

Tools like SwissADME or Molinspiration calculate logP, solubility, and bioavailability. Molecular dynamics simulations assess metabolic stability (e.g., CYP450 interactions). Validate predictions with in vitro hepatic microsome assays and in vivo pharmacokinetic studies (Cmax, t₁/₂) .

Q. What are the challenges in scaling up synthesis, and how can reaction yields be improved?

Scaling up often reduces yields due to inefficient heat transfer or solvent evaporation. Use flow chemistry for exothermic steps (e.g., formylation) and switch to greener solvents (e.g., cyclopentyl methyl ether). Optimize catalyst recycling (e.g., immobilized Pd for coupling reactions) and employ continuous crystallization for purity .

Methodological Notes

  • Data Interpretation : Conflicting bioactivity data may arise from assay-specific parameters (e.g., substrate concentration) or impurities. Always cross-reference with orthogonal assays .
  • Synthetic Optimization : DOE (Design of Experiments) approaches identify critical factors (e.g., solvent polarity, temperature) for yield improvement .
  • Comparative Studies : Benchmark against known pyrazolo-pyrimidine derivatives (e.g., sildenafil analogs) to contextualize bioactivity and SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.